

"2-Chloro-5-cyanobenzoic acid" molecular structure and formula

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Compound of Interest

Compound Name: 2-Chloro-5-cyanobenzoic acid

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An In-depth Technical Guide to 2-Chloro-5-cyanobenzoic Acid

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Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-cyanobenzoic acid**, a key chemical intermediate in the synthesis of complex organic molecules. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a standard synthesis protocol, discusses its chemical reactivity, and highlights its applications, grounded in authoritative references. Safety and handling protocols are also provided to ensure safe laboratory practice.

Introduction

2-Chloro-5-cyanobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a chloro group, and a cyano group attached to a benzene ring. This unique combination of functional groups makes it a versatile and valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the chloro and cyano substituents, combined with the directing effects of the carboxylic acid, provides a scaffold with specific reactivity, enabling the regioselective synthesis of more complex derivatives. This guide serves

as a technical resource, consolidating critical data to support its application in advanced research and development.

Molecular Structure and Formula

A precise understanding of the molecular architecture is fundamental to exploiting the chemical potential of **2-Chloro-5-cyanobenzoic acid**.

Chemical Identifiers and Formula

The compound is unambiguously identified by the following descriptors:

- Molecular Formula: $C_8H_4ClNO_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: **2-chloro-5-cyanobenzoic acid**[\[3\]](#)
- CAS Number: 89891-83-8[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: C1=CC(=C(C=C1C#N)C(=O)O)Cl[\[3\]](#)
- InChIKey: OZNRJPYVSBAJLX-UHFFFAOYSA-N[\[3\]](#)

Structural Analysis

The structure consists of a benzene ring substituted at positions 1, 2, and 5. The carboxylic acid (-COOH) group at position 1 is the principal functional group. A chlorine atom (-Cl) is located at the ortho position (C2), and a cyano (-C≡N) group is at the meta position (C5) relative to the carboxylic acid.

The spatial arrangement and electronic effects of these substituents are critical:

- Carboxylic Acid Group: Acts as a meta-director and is deactivating for electrophilic aromatic substitution.
- Chloro Group: An ortho, para-director, but its inductive electron-withdrawing effect is deactivating.
- Cyano Group: A strong electron-withdrawing group that is deactivating and a meta-director.

The interplay of these groups dictates the molecule's reactivity, acidity, and spectroscopic properties.

Caption: 2D structure of **2-Chloro-5-cyanobenzoic acid**.

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions. This data is essential for experimental design, purification, and formulation.

Property	Value	Source(s)
Molecular Weight	181.58 g/mol	[2][3]
Appearance	White to yellow solid	
Melting Point	178 °C	[4][5]
Boiling Point (Predicted)	334.7 ± 27.0 °C	[4][5]
Density (Predicted)	1.48 ± 0.1 g/cm ³	[4][5]
pKa (Predicted)	2.31 ± 0.25	[4][5]
Storage	Sealed in dry, room temperature	

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The following data represent the expected spectral characteristics for **2-Chloro-5-cyanobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characterized by three signals in the aromatic region and one broad signal for the carboxylic proton.
 - δ ~13.92 (s, 1H, -COOH)

- δ ~8.24 (d, $J=2.1$ Hz, 1H, Ar-H)
- δ ~8.00 (dd, $J=8.4, 2.1$ Hz, 1H, Ar-H)
- δ ~7.79 (d, $J=8.2$ Hz, 1H, Ar-H)[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.

- O-H stretch (Carboxylic Acid): Broad band around $2500\text{--}3300\text{ cm}^{-1}$
- $\text{C}\equiv\text{N}$ stretch (Cyano): Sharp, medium intensity peak around 2230 cm^{-1}
- C=O stretch (Carboxylic Acid): Strong, sharp peak around 1700 cm^{-1}
- C=C stretch (Aromatic): Peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region
- C-Cl stretch: Typically found in the $600\text{--}800\text{ cm}^{-1}$ region

Mass Spectrometry (MS)

- Method: Electrospray Ionization (ESI)
- Calculated m/z : 180.99 for $\text{C}_8\text{H}_4\text{ClNO}_2$
- Observed $(\text{M-H})^-$: 179.6[4]

Synthesis and Reactivity

Representative Synthesis Protocol: Sandmeyer Reaction

2-Chloro-5-cyanobenzoic acid can be synthesized from 5-Amino-2-chlorobenzoic acid via a Sandmeyer reaction. This classic transformation is a reliable method for introducing a cyano group onto an aromatic ring.

Caption: General workflow for Sandmeyer synthesis.

Experimental Protocol:

- **Diazotization:** Dissolve 5-amino-2-chlorobenzoic acid in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.[4]
- Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature to form the diazonium salt.[4]
- **Cyanation:** In a separate vessel, prepare a solution of copper(I) cyanide (CuCN).
- Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N_2 gas) will be observed.[4]
- **Workup:** After the reaction is complete, acidify the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
- **Purification:** Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]

Chemical Reactivity

The three functional groups offer distinct sites for further chemical modification:

- **Carboxylic Acid:** Can undergo esterification, amidation, or reduction to an alcohol.
- **Cyano Group:** Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
- **Aromatic Ring:** Susceptible to nucleophilic aromatic substitution, particularly at the chloro-substituted position, activated by the electron-withdrawing cyano group.

Applications in Research and Development

2-Chloro-5-cyanobenzoic acid is not typically an end-product but a crucial intermediate. Its primary value lies in its role as a scaffold for building more complex molecules, particularly in the pharmaceutical industry. The specific arrangement of its functional groups allows for the controlled, stepwise introduction of other moieties, making it a valuable starting material in

multi-step syntheses of active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Safety and Handling

As a laboratory chemical, **2-Chloro-5-cyanobenzoic acid** must be handled with appropriate care.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).^[3]
- GHS Pictogram: GHS07 (Exclamation mark).
- Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

- Use in a well-ventilated area or fume hood.
- Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a dry, cool place.

Conclusion

2-Chloro-5-cyanobenzoic acid is a well-characterized chemical compound with a defined molecular structure and predictable reactivity. Its utility as a synthetic intermediate is well-established, providing a robust platform for the construction of diverse and complex molecular targets. The data compiled in this guide, from structural and physical properties to synthetic protocols and safety information, provides a solid foundation for researchers and developers to effectively and safely incorporate this valuable building block into their scientific endeavors.

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